REACTION_CXSMILES
|
Cl.[CH2:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]1[NH:11][C:12]1[N:13]=[CH:14][C:15]2[CH2:21][N:20](C(OC(C)(C)C)=O)[CH2:19][CH2:18][C:16]=2[N:17]=1.COC(C)(C)C.O>O1CCCC1.C(OCC)(=O)C>[CH2:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]1[NH:11][C:12]1[N:13]=[CH:14][C:15]2[CH2:21][NH:20][CH2:19][CH2:18][C:16]=2[N:17]=1
|
Name
|
|
Quantity
|
900 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
319 g
|
Type
|
reactant
|
Smiles
|
C1C(CC2=CC=CC=C12)NC=1N=CC2=C(N1)CCN(C2)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stir the solution at 50° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture to 25° C.
|
Type
|
WAIT
|
Details
|
to stand at 20° C. for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
Separate the phases
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous phase with dichloromethane (2 L)
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Type
|
EXTRACTION
|
Details
|
Extract with ethyl acetate (3×3 L)
|
Type
|
WASH
|
Details
|
wash the combined organic extracts with saturated sodium chloride (2 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate to dryness
|
Type
|
CUSTOM
|
Details
|
to give a red gel
|
Type
|
CUSTOM
|
Details
|
petroleum ether (200 mL) at 50° C., and allow for precipitation over 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CUSTOM
|
Details
|
dry
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1C(CC2=CC=CC=C12)NC=1N=CC2=C(N1)CCNC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 36.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |